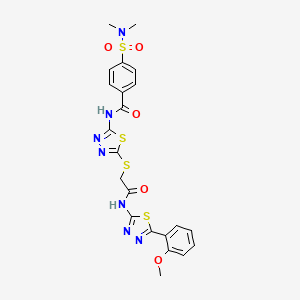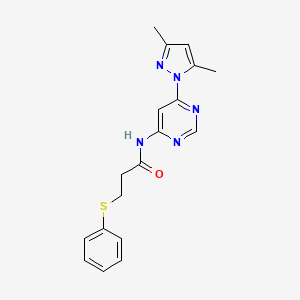![molecular formula C10H7F3N2O2S B2452093 Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 439095-90-6](/img/structure/B2452093.png)
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is defined by its molecular formula C10H7F3N2O2S . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” are not fully detailed in the available resources. Its molecular weight is 276.2349896 .Scientific Research Applications
Tumor Cell Growth Inhibition
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been synthesized and evaluated for its potential in inhibiting the growth of tumor cells. Studies have shown that its derivatives, particularly those with (hetero)arylethynyl groups, display significant inhibitory activity against various human tumor cell lines. The mechanism involves alterations in cell cycle distribution and induction of apoptosis in specific cancer cell lines like NCI-H460 (Queiroz et al., 2011).
Fluorescence Studies and Drug Delivery
This compound's photophysical properties, including absorption and fluorescence, have been extensively studied. Its derivatives have shown promising solvatochromic behavior and fluorescence quantum yields, making them potential candidates for drug delivery applications. They have been successfully incorporated into lipid membranes and nanoliposome formulations, indicating their suitability for future drug delivery systems (Carvalho et al., 2013).
Synthesis and Antitumoral Activities
Various derivatives of this compound have been synthesized and their antitumoral activities evaluated. By using palladium-catalyzed C-N Buchwald-Hartwig coupling, researchers were able to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with promising antitumoral properties. These derivatives showed significant inhibitory effects against breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines (Queiroz et al., 2010).
Anti-Hepatocellular Carcinoma Activity
Further research has also been conducted on the anti-hepatocellular carcinoma (HCC) activity of this compound's derivatives. The presence of amino groups linked to a benzene moiety emerged as a crucial element for anti-HCC activity, with some compounds showing potent effects against human HepG2 cells without observed hepatotoxicity. This research provides valuable insights into potential therapeutic applications for HCC treatment (Abreu et al., 2011).
Future Directions
properties
IUPAC Name |
methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-17-9(16)8-6(14)7-5(18-8)2-4(3-15-7)10(11,12)13/h2-3H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVPHKLSIODOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)



![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)


![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

